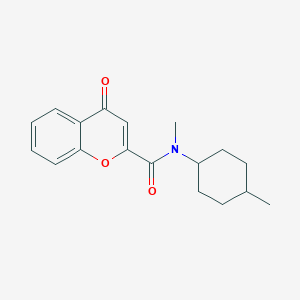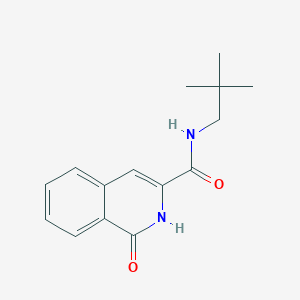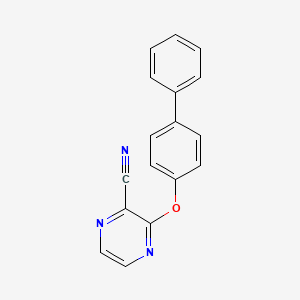
3-methoxy-N-(4-phenylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(4-phenylcyclohexyl)benzamide, also known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by a team of researchers at Parke-Davis, and its chemical structure is similar to that of phencyclidine (PCP). 3-MeO-PCP has gained popularity in recent years as a research chemical due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-methoxy-N-(4-phenylcyclohexyl)benzamide is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to interact with other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-(4-phenylcyclohexyl)benzamide are complex and varied. It has been shown to cause dissociation, anesthesia, and analgesia in animal models, as well as induce hyperactivity and psychosis at high doses. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been found to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-(4-phenylcyclohexyl)benzamide in lab experiments is its potent dissociative and anesthetic effects, which make it a useful tool in studies of consciousness and anesthesia. Additionally, its antidepressant and anti-inflammatory effects make it a promising candidate for therapeutic applications in these areas. However, the complex synthesis process and potential for abuse and misuse are limitations to its use in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-methoxy-N-(4-phenylcyclohexyl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and inflammation. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other receptors in the brain. Finally, more studies are needed to investigate the potential risks associated with its use and to develop strategies for mitigating these risks.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(4-phenylcyclohexyl)benzamide involves the reaction of 4-phenylcyclohexanone with methoxyamine hydrochloride to form 4-phenylcyclohexyl hydroxylamine. This intermediate is then reacted with benzoyl chloride to form 3-methoxy-N-(4-phenylcyclohexyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-methoxy-N-(4-phenylcyclohexyl)benzamide has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to exhibit potent dissociative and anesthetic effects, making it a useful tool in studies of consciousness and anesthesia. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
Propriétés
IUPAC Name |
3-methoxy-N-(4-phenylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-9,14,16,18H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSKJQUHGUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)



![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)

![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)